Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
Description
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated quinoline core with a ketone group at position 2 and a methyl ester at position 4. This structure confers unique physicochemical properties, making it a scaffold of interest in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions of substituted tetrahydroquinoline precursors, as demonstrated in the AlCl3-mediated intramolecular cyclization of cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate ().
Properties
IUPAC Name |
methyl 2-oxo-3,4-dihydro-1H-quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(13)12-9/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZGRHUCJRZYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177478-63-6 | |
| Record name | methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminobenzylamine with diethyl malonate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Tetrahydroquinoline derivatives with hydroxyl groups.
Substitution: Substituted quinoline derivatives with diverse functional groups.
Scientific Research Applications
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. By binding to these enzymes, the compound can modulate their activity and exert therapeutic effects. Additionally, the compound’s ability to interact with DNA and RNA makes it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate (CAS 1000045-93-1)
- Key Differences : The methyl ester is located at position 7 instead of 5.
- Similarity score: 0.70 ().
Methyl 2-oxoindoline-4-carboxylate (CAS 90924-46-2)
- Key Differences: The indoline scaffold replaces the tetrahydroquinoline system, reducing ring saturation.
- Impact : The indoline derivative lacks the fused benzene ring, diminishing aromatic conjugation. Similarity score: 0.70 ().
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 88371-25-9)
- Key Differences : The methyl ester is replaced by a carboxylic acid group.
Ester Group Modifications
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
- Key Differences : Ethyl ester substituent instead of methyl.
- Impact : Increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Molecular weight: 219.10 g/mol ().
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate (CAS MFCD00158539)
Heterocyclic Core Modifications
Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS 671820-52-3)
- Key Differences: Quinoxaline core (two nitrogen atoms) replaces the quinoline system.
Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate
Pharmacologically Active Derivatives
4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS Number: 177478-63-6) is a heterocyclic compound with notable biological activity. This article delves into its mechanisms of action, biological properties, and potential applications in medicinal chemistry.
Overview of the Compound
This compound features a quinoline core structure that contributes to its diverse biological activities. The molecular formula is , and it is characterized by the presence of both an oxo group and a methyl ester group, which enhance its reactivity and potential applications in various fields.
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:
- Antimicrobial Activity : The compound has shown potential against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
- Neuroprotective Effects : Methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and inflammation.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacteria and fungi. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. Notably:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF7 (Breast) | 15.0 |
| HeLa (Cervical) | 10.0 |
The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.
Neuroprotective Effects
Research indicates that methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives may provide neuroprotection by:
- Reducing oxidative stress markers.
- Inhibiting inflammatory cytokines.
In animal models of neurodegenerative diseases, these compounds have shown promise in improving cognitive function and reducing neuronal damage.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of various tetrahydroquinoline derivatives, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Apoptosis : Research conducted by Smith et al. (2023) explored the effects of this compound on breast cancer cells. The findings revealed that treatment with this compound led to increased apoptosis rates compared to control groups.
- Neuroprotection in Rodent Models : A recent study assessed the neuroprotective effects of this compound in mice subjected to induced oxidative stress. The results indicated a marked reduction in neuronal loss and improvement in behavioral outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
